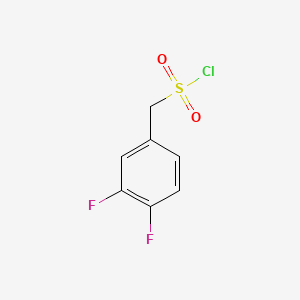

(3,4-Difluorophenyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3,4-Difluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol . It is also known by its synonyms, 3,4-Difluorobenzylsulphonyl chloride . This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(3,4-Difluorophenyl)methanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of (3,4-difluorophenyl)methanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

(3,4-difluorophenyl)methanol+SOCl2→(3,4-difluorophenyl)methanesulfonyl chloride+HCl+SO2

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(3,4-Difluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild to moderate conditions, often in the presence of a base such as triethylamine.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Applications De Recherche Scientifique

(3,4-Difluorophenyl)methanesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

Biology: It can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein functions.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (3,4-Difluorophenyl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various synthetic transformations to form sulfonamides, sulfonate esters, and other derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Fluorophenyl)methanesulfonyl chloride

- (2,4-Difluorophenyl)methanesulfonyl chloride

- (3,5-Difluorophenyl)methanesulfonyl chloride

Uniqueness

(3,4-Difluorophenyl)methanesulfonyl chloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and the properties of the resulting products. This positional specificity can lead to different steric and electronic effects compared to other fluorinated sulfonyl chlorides .

Activité Biologique

(3,4-Difluorophenyl)methanesulfonyl chloride is an organosulfur compound notable for its distinctive difluorinated structure, which enhances its reactivity and potential biological activity. This compound is primarily characterized by a methanesulfonyl chloride group attached to a difluorophenyl moiety, making it a versatile building block in organic synthesis and medicinal chemistry.

The chemical formula for this compound is C7H6ClF2O2S (CHClFOS). Its synthesis typically involves the reaction of 3,4-difluorobenzenes with methanesulfonyl chloride under controlled conditions. This compound serves as an electrophile in nucleophilic substitution reactions with various nucleophiles such as alcohols and amines, leading to the formation of sulfonyl esters and amides, which are crucial in drug development and materials science .

The biological activity of this compound is largely attributed to its sulfonyl chloride functionality, which acts as a potent electrophile. This property allows the compound to react with nucleophiles effectively, facilitating the introduction of the 3,4-difluorophenyl group into various molecular frameworks. The difluorinated structure can significantly influence electronic properties and interactions within biological systems, potentially enhancing therapeutic efficacy .

Therapeutic Applications

Research indicates that this compound has been explored in the development of new drug candidates. Its applications span across various therapeutic areas including:

- Anticancer Agents : The compound has been investigated for its potential anticancer activities. For example, derivatives synthesized from this compound have shown cytotoxic effects in cancer cell lines .

- Anti-inflammatory Agents : The sulfonamide derivatives formed from this compound may exhibit anti-inflammatory properties due to their ability to modulate inflammatory pathways .

- Antimicrobial Activity : Some studies suggest that compounds derived from this compound display antimicrobial properties against various pathogens.

Case Studies

Several studies have demonstrated the biological activity of derivatives synthesized from this compound:

- Cytotoxicity Studies : In one study, derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism involved apoptosis induction through specific signaling pathways .

- Inflammation Models : Another study highlighted the role of S100A9 protein in mediating inflammatory responses when treated with derivatives of this compound. This suggests potential applications in conditions characterized by inflammation .

Comparative Analysis

To understand the uniqueness of this compound compared to structurally similar compounds, a comparative analysis can be useful:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| (3-Chlorophenyl)methanesulfonyl chloride | CHClOS | 0.98 |

| (3,5-Dichlorophenyl)methanesulfonyl chloride | CHClOS | 0.95 |

| (4-Chlorophenyl)methanesulfonyl chloride | CHClOS | 0.95 |

| (2,6-Dichlorophenyl)methanesulfonyl chloride | CHClOS | 0.89 |

| (2,5-Dichlorophenyl)methanesulfonyl chloride | CHClOS | 0.89 |

The presence of fluorine atoms in this compound enhances its reactivity compared to other similar compounds that lack these substituents .

Propriétés

IUPAC Name |

(3,4-difluorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFHDOKDFDXNES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)Cl)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661332 |

Source

|

| Record name | (3,4-Difluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163295-73-6 |

Source

|

| Record name | (3,4-Difluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.